molecular formula C7H7NO2S B494455 6-(Methylthio)nicotinic acid CAS No. 74470-25-0

6-(Methylthio)nicotinic acid

Cat. No.: B494455
CAS No.: 74470-25-0
M. Wt: 169.2g/mol
InChI Key: LOXVLEHIADFMDD-UHFFFAOYSA-N
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Description

6-(Methylthio)nicotinic acid is an organic compound with the molecular formula C7H7NO2S It is a derivative of nicotinic acid, where a methylthio group is attached to the sixth position of the pyridine ring

Mechanism of Action

Target of Action

6-(Methylthio)nicotinic acid, similar to its analog nicotine, primarily targets mitochondria . Mitochondria are multifunctional and dynamic organelles deeply integrated into cellular physiology and metabolism . Disturbances in mitochondrial function are involved in several disorders such as neurodegeneration, cardiovascular diseases, metabolic diseases, and also in the aging process .

Mode of Action

It is thought to mimic the action of neurotransmitters . In cells, mitochondria are transported along cytoskeletal tracks by interaction with acetylated microtubules (MTs). Upon nicotine treatment, the co-localization of mitochondria with MTs decreased, indicative of the dissociation of mitochondria from MTs .

Biochemical Pathways

This compound likely affects the same biochemical pathways as nicotine. Nicotine has been reported to influence mitochondrial function both in vitro and in vivo . Observed effects of nicotine exposure on the mitochondrial respiratory chain, oxidative stress, calcium homeostasis, mitochondrial dynamics, biogenesis, and mitophagy are discussed .

Pharmacokinetics

85.6 ± 2.9 % for freebase forms) .

Result of Action

Nicotine, a similar compound, has been reported to influence mitochondrial function, affecting the mitochondrial respiratory chain, oxidative stress, calcium homeostasis, mitochondrial dynamics, biogenesis, and mitophagy .

Action Environment

It is known that the time course of nicotine exposure and its impact on the brain and other body organs highly varies if it is delivered through the use of tobacco products or nicotine replacement therapy such as transdermal patches or gum .

Biochemical Analysis

Biochemical Properties

It is known that nicotinic acid, the parent compound of 6-(Methylthio)nicotinic acid, plays a crucial role in various biochemical reactions . It serves as a precursor for the synthesis of the coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are essential for many redox reactions

Cellular Effects

The cellular effects of this compound are currently unknown. Given its structural similarity to nicotinic acid, it may influence cell function in a similar manner. Nicotinic acid has been shown to have various effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Nicotinic acid, its parent compound, achieves its psychopharmacological effects by interacting with nicotinic acetylcholine receptors (nAChRs) in the brain It is possible that this compound may have similar binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been reported. Studies on nicotinic acid have shown that its effects can vary with different dosages . Similar studies could be conducted with this compound to determine its dosage effects.

Metabolic Pathways

The metabolic pathways involving this compound are not well characterized. Nicotinic acid is involved in several metabolic pathways, including the formation of NAD and NADP

Transport and Distribution

Nicotinic acid is distributed to different body tissues via the circulation

Subcellular Localization

The prediction of subcellular localization of proteins from their amino acid sequences has a long history in bioinformatics and is still actively developing . Similar methodologies could be applied to investigate the subcellular localization of this compound.

Chemical Reactions Analysis

Types of Reactions: 6-(Methylthio)nicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methylthio group to a methyl group.

    Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Methyl derivatives.

    Substitution: Various substituted nicotinic acid derivatives.

Scientific Research Applications

6-(Methylthio)nicotinic acid has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 6-(Methylthio)nicotinic acid is unique due to the presence of the methylthio group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

6-methylsulfanylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2S/c1-11-6-3-2-5(4-8-6)7(9)10/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOXVLEHIADFMDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301274396
Record name 6-(Methylthio)-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301274396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74470-25-0
Record name 6-(Methylthio)-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74470-25-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Methylthio)-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301274396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 6-fluoronicotinic acid (0.995 g, 7.05 mmol) in 14 mL of DMSO was added sodium thiomethoxide (1.24 g, 17.6 mmol). The mixture was heated 80° C. for 1 h, cooled to rt, and treated with concentrated hydrochloric acid (4.5 mL, 0.054 mol). After 15 min, the mixture was diluted with ethyl acetate and concentrated in vacuo to provide 6-(methylthio)nicotinic acid that gave a mass ion (ES+) of 170.1 for [M+H]+.
Quantity
0.995 g
Type
reactant
Reaction Step One
Quantity
1.24 g
Type
reactant
Reaction Step One
Name
Quantity
14 mL
Type
solvent
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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